1-溴-2,3,5,6-四氘代-4-碘苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

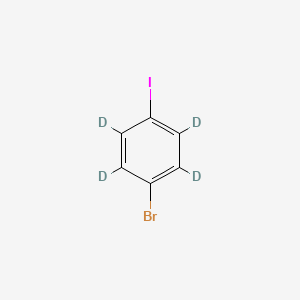

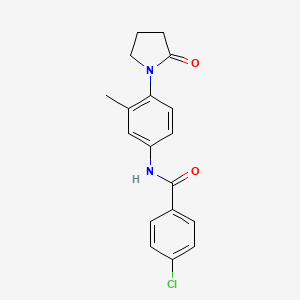

1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene is a chemical compound that exhibits a unique combination of deuterium substitution and halogenation, resulting in a highly specialized and valuable molecular structure . This compound has the molecular formula C6D4BrI and a molecular weight of 282.90443 .

Synthesis Analysis

In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene . Another synthesis method involves the reaction of peralkylated 2,3,4,5-tetracarba-mdo-hexaboranes with boron tribromide, BBr3, via selective exchange of the alkyl substituent in the 6-position to give the corresponding new 6-bromo derivatives .Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene is characterized by a benzene ring with four deuterium atoms strategically placed on it, enhancing its stability and isotopic purity . The incorporation of bromine and iodine atoms further augments its versatility .Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . Therefore, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .科学研究应用

环扩大和铝环形成

一项研究描述了用 3-己炔处理 1-溴-2,3,4,5-四乙基铝杂环,导致生成 1-溴-1-铝杂环壬-2,4,6,8-四烯。该过程展示了溴代取代化合物在复杂环扩大反应中的应用,提供了对新型有机金属化合物合成的见解 (Agou 等,2015)。

合成有价值的有机中间体

另一个应用涉及 1,2-二溴苯的合成,它作为各种有机转化的前体。这些方法通过区域选择性溴化和卤素/金属交换反应提供合成上有价值的化合物 (Diemer、Leroux 和 Colobert,2011)。

无溶剂合成三嗪

N-卤代磺酰胺已被用作催化剂,由酸酰肼、乙酸铵和二羰基化合物合成 3,5,6-三取代-1,2,4-三嗪。这突出了含溴催化剂在促进无溶剂有机反应中的作用 (Ghorbani-Vaghei 等,2015)。

溴苯与锇配合物

对锇化合物与溴苯反应的研究导致了新型锇单碳硼烷配合物的形成。这些研究有助于我们了解过渡金属与芳香卤化物之间的相互作用,对催化和有机金属化学具有潜在影响 (Ellis 等,2000)。

聚烷基苯的卤代化

使用 N-溴代琥珀酰亚胺 (NBS) 和对甲苯磺酸作为聚烷基苯环卤代化的催化剂,展示了溴在有机合成中的另一个用途。这些方法可以制备卤代芳香族化合物,它们是合成各种有机产物的主要中间体 (Bovonsombat 和 Mcnelis,1993)。

安全和危害

属性

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUXODGPMAHRL-RHQRLBAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Br)[2H])[2H])I)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3,5,6-tetradeuterio-4-iodobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)

![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![2-Cyclopropyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2904264.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2904270.png)